Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.3 g/mol This compound is notable for its piperidine ring structure, which is a common motif in many pharmacologically active molecules
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Pharmacokinetics
The compound’s molecular weight (24930600), boiling point (3839ºC at 760mmHg), and density (118g/cm3) suggest that it may have specific pharmacokinetic properties that impact its bioavailability .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-4-methylpiperidine, which is then reacted with benzyl chloroformate under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Scientific Research Applications
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the preparation of more complex molecules.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methylpiperidine: A precursor in the synthesis of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Benzyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the methyl group.
4-Methylpiperidine-1-carboxylate: Similar structure but lacks the hydroxyl and benzyl groups.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a hydroxyl group on the piperidine ring. This combination of functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (BMPC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BMPC is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 251.31 g/mol
The compound features a piperidine ring substituted with a benzyl group and a hydroxyl group at the 4-position, which is crucial for its biological activities.
Antimicrobial Activity
BMPC has shown promising antimicrobial properties. Studies indicate that derivatives of piperidine, including BMPC, can exhibit significant activity against various bacterial strains. For example, modifications of the piperidine moiety have been linked to enhanced antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of lipophilic substituents enhances membrane interaction and disrupts bacterial cell integrity .
Inhibition of Transport Proteins
Recent research highlights BMPC's role in inhibiting P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. Compounds similar to BMPC have demonstrated a ten-fold increase in P-gp inhibitory activity when hydroxyl or methoxy groups are introduced at specific positions on the piperidine ring. This suggests that BMPC could potentially modulate drug bioavailability through P-gp inhibition .
Structure-Activity Relationships (SAR)
The biological activity of BMPC is closely related to its chemical structure. Key findings from SAR studies include:
- Hydroxyl Group : The presence of a hydroxyl group at the 4-position enhances interactions with biological targets, increasing the compound's efficacy.
- Lipophilicity : Increased lipophilicity generally correlates with improved antibacterial activity, as seen in various analogs .
- Substituent Variability : Modifications to the benzyl group can lead to variations in potency and selectivity against specific pathogens or transport proteins .
Case Studies
- Antimicrobial Efficacy : In a comparative study, BMPC and its derivatives were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited IC₅₀ values as low as 10 μM, demonstrating significant antibacterial activity .
- Drug Interaction Studies : A study investigating the interaction of BMPC with P-gp revealed that it significantly alters the transport characteristics of co-administered drugs, potentially leading to enhanced therapeutic effects when used in combination therapies .
Research Findings Summary Table
Properties
IUPAC Name |
benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYZJURNGHJWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441131 | |
Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-57-6 | |
Record name | Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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